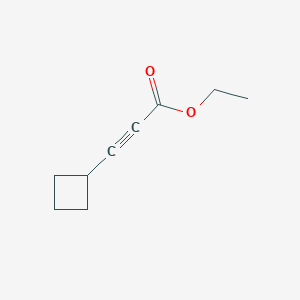
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound’s structure suggests it could be involved in stereoselective reactions due to the presence of chiral centers and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate likely involves multiple steps, including:
Formation of the tert-butylsulfinyl imine: This could be achieved by reacting a suitable aldehyde or ketone with tert-butylsulfinamide under acidic or basic conditions.
Introduction of the isopropoxy and methoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Esterification: The final step might involve esterification of the carboxylic acid with ethanol under acidic conditions.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or isopropoxy groups.
Reduction: Reduction reactions could target the imine group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate could have several research applications:
Medicinal Chemistry: Potential use as a precursor or intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: Utilized in the development of new synthetic methodologies or as a building block for more complex molecules.
Materials Science: Possible applications in the creation of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of functional groups like the imine and ester suggests potential interactions through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxyphenyl)acetate: Lacks the methoxy group.
Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-methoxyphenyl)acetate: Lacks the isopropoxy group.
Uniqueness
The combination of functional groups in Ethyl (S,E)-2-(2-(((tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-methoxyphenyl)acetate may confer unique reactivity and properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C19H29NO5S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(E)-tert-butylsulfinyliminomethyl]-5-methoxy-4-propan-2-yloxyphenyl]acetate |
InChI |
InChI=1S/C19H29NO5S/c1-8-24-18(21)11-14-9-16(23-7)17(25-13(2)3)10-15(14)12-20-26(22)19(4,5)6/h9-10,12-13H,8,11H2,1-7H3/b20-12+ |
Clave InChI |
KJQISTMIVKEYEM-UDWIEESQSA-N |
SMILES isomérico |
CCOC(=O)CC1=CC(=C(C=C1/C=N/S(=O)C(C)(C)C)OC(C)C)OC |
SMILES canónico |
CCOC(=O)CC1=CC(=C(C=C1C=NS(=O)C(C)(C)C)OC(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-2,6-dimethylphenol](/img/structure/B12947979.png)
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one](/img/structure/B12947984.png)








![tert-Butyl ((1S,4S,7R)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate](/img/structure/B12948048.png)

![(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B12948058.png)
